N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide
Description
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a heterocyclic organic compound featuring a thiophene core substituted with dimethyl groups, a pyrrolidin-1-ylmethyl moiety, and a furan-2-carboxamide group. The compound’s design integrates hydrogen-bonding acceptors (furan oxygen, pyrrolidine nitrogen) and a single donor (amide NH), which may influence its crystallinity, solubility, and biological interactions .
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11-12(2)21-16(13(11)10-18-7-3-4-8-18)17-15(19)14-6-5-9-20-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,19) |
InChI Key |
OSYNHLITICLANY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the pyrrolidine moiety. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the Pyrrolidine Moiety: This step involves the alkylation of the thiophene ring with a pyrrolidine derivative, often using a strong base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents attached to the thiophene ring, significantly altering physicochemical and pharmacological profiles:
*Estimated based on analogs.
Key Observations:
- Pyrrolidine vs.
- Diketopiperazine Substituent (): The 2,5-dioxo-1-phenylpyrrol-3-yl group adds rigidity and hydrogen-bonding capacity, which may stabilize crystal packing or target binding .
- Hydrazine Derivatives (): Compounds like a3 feature hydrazine linkers, enabling chelation of metal ions, which is absent in the target compound .
Hydrogen Bonding and Crystal Packing
The target compound’s hydrogen-bonding profile (6 acceptors, 1 donor) aligns with analogs like the piperazine-pyridine derivative . Tools like Mercury () and SHELX () enable comparative analysis of crystal packing, though specific data for the target compound are absent in the evidence.
Biological Activity
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following components:
- Thiophene ring : A five-membered heterocyclic compound containing sulfur.
- Pyrrolidine moiety : A five-membered ring containing nitrogen.
- Furan-2-carboxamide group : A furan ring with a carboxamide functional group.
The chemical formula for this compound is .
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These interactions may include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor modulation : It could bind to receptors, altering their activity and influencing cellular responses.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects. Compounds with similar structures have been noted to inhibit melanin production and reduce tumor cell proliferation by modulating key proteins involved in these processes .
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds, including those related to this compound, demonstrate antibacterial properties. For instance, certain pyrrolidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of melanin production | |
| Antibacterial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer | Reduction of tumor cell proliferation |
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives. The results indicated that compounds similar to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating a promising potential for further development as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
